N-Desmethyl Diltiazem-d4 Hydrochloride

Übersicht

Beschreibung

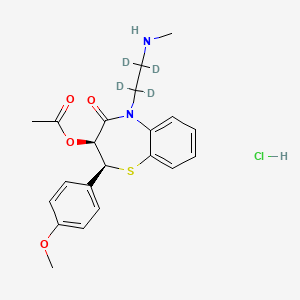

“N-Desmethyl Diltiazem-d4 Hydrochloride” is a metabolite of Diltiazem , which is an antianginal and antihypertensive pharmaceutical . Diltiazem regulates calcium release from intracellular stores in neutrophils .

Synthesis Analysis

The synthesis of “N-Desmethyl Diltiazem-d4 Hydrochloride” involves the use of stable heavy isotopes of hydrogen, carbon, and other elements, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

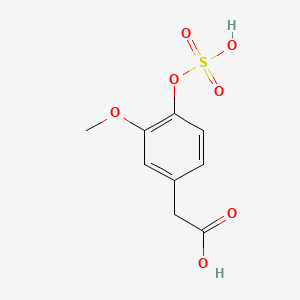

The molecular formula of “N-Desmethyl Diltiazem-d4 Hydrochloride” is C21H25ClN2O4S . The molecular weight is 441.0 g/mol . The exact mass is 440.1474631 g/mol , and the monoisotopic mass is also 440.1474631 g/mol .Physical And Chemical Properties Analysis

“N-Desmethyl Diltiazem-d4 Hydrochloride” has a topological polar surface area of 93.2 Ų . It has a rotatable bond count of 7 . The complexity of the compound is 539 . It has 4 isotope atoms .Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

N-Desmethyl Diltiazem-d4 Hydrochloride is an active metabolite of the calcium channel inhibitor Diltiazem . It is formed from Diltiazem by the cytochrome P450 (CYP) isoforms CYP3A4, CYP3A5, and CYP3A7 . This compound is often used in pharmacokinetic studies to understand the metabolism and excretion of Diltiazem.

Biochemical Research

This compound is used in biochemical research, particularly in the study of ion channel modulation . It is known to bind to isolated rat cerebral cortex homogenates and inhibit spontaneous contractions in isolated rat portal veins .

Toxicology & Xenobiotic Metabolism

N-Desmethyl Diltiazem-d4 Hydrochloride is used in the field of toxicology and xenobiotic metabolism . It is particularly useful in studying the metabolic capabilities of CYP3A4, CYP3A5, and CYP3A7 .

Environmental Toxicology

Interestingly, N-Desmethyl Diltiazem-d4 Hydrochloride has been found as a contaminant in freshwater . This makes it a subject of interest in environmental toxicology studies.

Quantitative Analysis

A liquid chromatography coupled with mass spectrometry (LCMS/MS) method for quantification of Diltiazem and its metabolites, including N-desmethyl Diltiazem, in human plasma has been developed and validated . This allows for precise measurement of these compounds in biological samples, which is crucial in pharmacokinetic and pharmacodynamic studies.

Stability Indicating Assay

N-Desmethyl Diltiazem-d4 Hydrochloride is used in stability indicating assays . These assays are designed to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. They are used to establish a re-test period for the drug substance or a shelf life for the drug product and recommended storage conditions.

Wirkmechanismus

Target of Action

N-Desmethyl Diltiazem-d4 Hydrochloride primarily targets the calcium influx into cardiac and vascular smooth muscle during depolarization . It has been found to have a moderate affinity for L-type calcium channels, which are responsible for the entry of calcium ions into cells .

Mode of Action

N-Desmethyl Diltiazem-d4 Hydrochloride inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to relaxation of the muscles and dilation of blood vessels . This inhibition of calcium influx is achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Pharmacokinetics

It is known that the parent compound, diltiazem, undergoes extensive metabolism, with only 2% to 4% of the unchanged drug detectable in the urine . The major urinary metabolite in healthy volunteers was N-monodesmethyl diltiazem .

Eigenschaften

IUPAC Name |

[(2S,3S)-2-(4-methoxyphenyl)-4-oxo-5-[1,1,2,2-tetradeuterio-2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2;/h4-11,19-20,22H,12-13H2,1-3H3;1H/t19-,20+;/m1./s1/i12D2,13D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYQYIVUHPJUHS-QOBXRDEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethyl Diltiazem-d4 Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)sulfuric diamide](/img/structure/B563296.png)

![7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8](/img/structure/B563300.png)

![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)

![1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8](/img/structure/B563312.png)